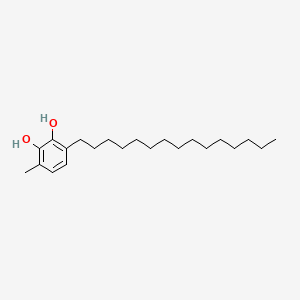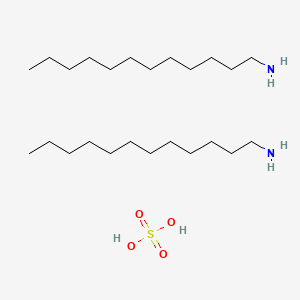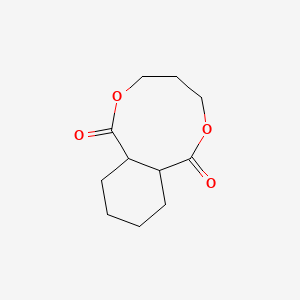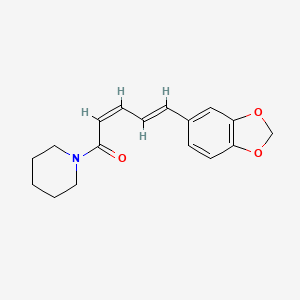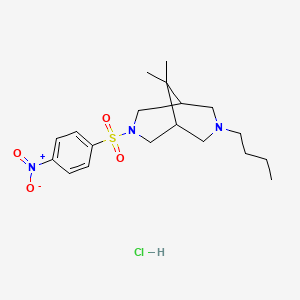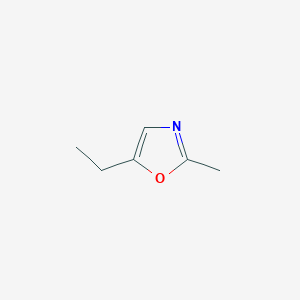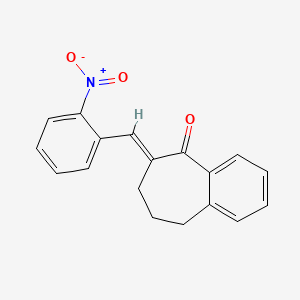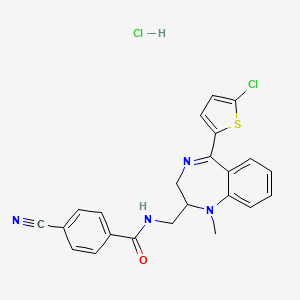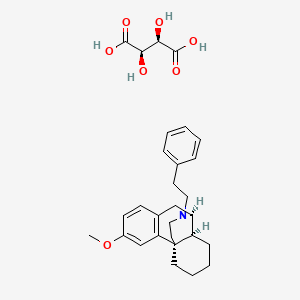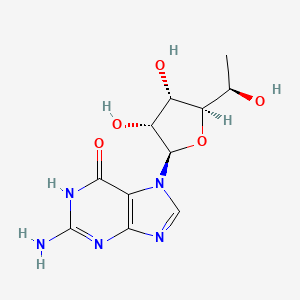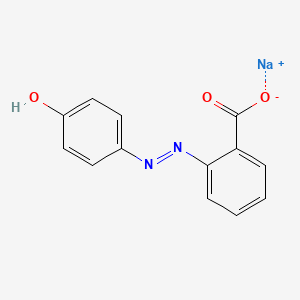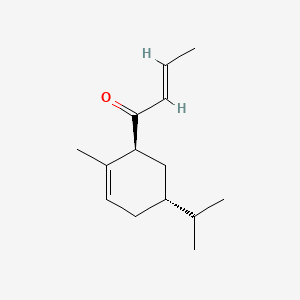
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxaldehyde group, and an O-methyloxime moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves several steps. One common method includes the reaction of 3-pyridinecarboxaldehyde with propylamine to form an intermediate. This intermediate is then reacted with a carbonylating agent to introduce the carbonyl group. Finally, the O-methyloxime moiety is introduced through a reaction with methoxyamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also optimized to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a cholinergic agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves its interaction with specific molecular targets. It is known to act on cholinergic pathways, potentially influencing neurotransmitter activity. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime
- 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-methyl-, hydrochloride
Uniqueness
Compared to similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((propylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is unique due to its specific functional groups and structural configuration.
Eigenschaften
CAS-Nummer |
145071-57-4 |
|---|---|
Molekularformel |
C11H19N3O3 |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-propylcarbamate |
InChI |
InChI=1S/C11H19N3O3/c1-3-6-12-11(15)17-14-7-4-5-10(9-14)8-13-16-2/h5,8H,3-4,6-7,9H2,1-2H3,(H,12,15)/b13-8+ |
InChI-Schlüssel |
HJCVCDWICPJTIT-MDWZMJQESA-N |
Isomerische SMILES |
CCCNC(=O)ON1CCC=C(C1)/C=N/OC |
Kanonische SMILES |
CCCNC(=O)ON1CCC=C(C1)C=NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


